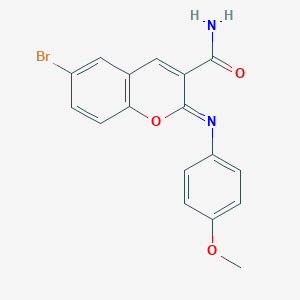![molecular formula C21H24N2OS2 B430023 7-(TERT-BUTYL)-2-(METHYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B430023.png)
7-(TERT-BUTYL)-2-(METHYLSULFANYL)-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-butyl-2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or tert-butyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or tert-butyl moieties .
Scientific Research Applications
7-tert-butyl-2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzothieno pyrimidines: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Methylsulfanyl-substituted compounds: Compounds with methylsulfanyl groups attached to various core structures.
Uniqueness
The uniqueness of 7-tert-butyl-2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C21H24N2OS2 |
|---|---|
Molecular Weight |
384.6g/mol |
IUPAC Name |
7-tert-butyl-2-methylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H24N2OS2/c1-21(2,3)13-10-11-15-16(12-13)26-18-17(15)19(24)23(20(22-18)25-4)14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI Key |
DTJDOZYHVJWHNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2-bromophenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B429940.png)
![6-chloro-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429942.png)
![N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(3-methoxyphenyl)amine](/img/structure/B429945.png)
![6-chloro-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429946.png)
![(2Z)-6,8-dibromo-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429949.png)
![(2Z)-6,8-dichloro-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429950.png)
![(2Z)-6,8-dichloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429951.png)
![(2Z)-6,8-dibromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429952.png)
![(2Z)-6,8-dichloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429954.png)

![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429957.png)
![(2Z)-6-bromo-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429959.png)
![(2Z)-2-[(3-bromophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B429960.png)
![5-ethylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B429962.png)
